1-[2-(2-Propoxyethoxy)ethoxy]propane
Description
Nomenclature and Structural Characteristics within Polyether Chemistry
The systematic identification and structural understanding of a chemical compound are fundamental in chemistry. 1-[2-(2-Propoxyethoxy)ethoxy]propane is defined by a unique set of identifiers and a distinct molecular architecture.
According to the International Union of Pure and Applied Chemistry (IUPAC), the formal name for this compound is this compound. nih.gov It is also known by several synonyms, including Dipropylene glycol di-n-propyl ether (DPnP), bis(2-propoxyethyl) ether, and 4,7,10-trioxatridecane. grandviewresearch.comnih.gov Its chemical structure is represented by the molecular formula C₁₀H₂₂O₃. nih.gov
Structurally, the molecule is a linear polyether. It consists of a central diethylene glycol core that is capped at both ends by n-propyl groups, forming a symmetrical diether. The presence of three ether linkages (-C-O-C-) characterizes it as a polyether and specifically places it within the P-series of glycol ethers, which are derived from propylene (B89431) oxide. grandviewresearch.com This structure imparts a balance of hydrophilic (due to the ether oxygens) and hydrophobic (due to the alkyl chains) characteristics, influencing its physical and chemical properties. grandviewresearch.comdatabridgemarketresearch.com
Below is a table summarizing key computed properties for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₃ |
| IUPAC Name | This compound |
| Molar Mass | 190.28 g/mol |
| Density | 0.895 g/cm³ |
| Boiling Point | 231.68 °C at 760 mmHg |
| Flash Point | 82.39 °C |
| Refractive Index | 1.418 |
| XLogP3 | 1.9 |
This table is populated with data from various chemical databases. nih.govechemi.com
Contextualization within Related Ether and Glycol Ether Research
Glycol ethers are a broad class of solvents derived from alcohols and ethylene (B1197577) or propylene oxide. They are categorized into two main families: the E-series (based on ethylene oxide) and the P-series (based on propylene oxide). grandviewresearch.comthebusinessresearchcompany.com this compound, as a P-series glycol ether, is part of a subgroup that is gaining significant market and research interest due to generally lower toxicity profiles compared to their E-series counterparts. grandviewresearch.comfactmr.com
The unique properties of this compound, such as its excellent balance of hydrophilic and hydrophobic nature, make it miscible with both water and oil. grandviewresearch.comdatabridgemarketresearch.com This amphiphilic character is a key area of research, as it allows the compound to be highly effective in formulations that require the mixing of disparate phases. In research related to coatings, it is studied for its role as a coalescing agent in water-based latex paints, where it facilitates the formation of a continuous film as the paint dries. grandviewresearch.comfactmr.comdatabridgemarketresearch.com Its low volatility is another critical characteristic, making it a preferred component in the development of low-Volatile Organic Compound (VOC) paints and coatings, aligning with increasing environmental regulations. grandviewresearch.comdatabridgemarketresearch.com
In the field of cleaning and detergent science, research focuses on its ability to remove hydrophobic stains from hard surfaces and its efficacy as a degreasing agent for industrial machinery. grandviewresearch.comfactmr.com Its chemical stability, low odor, and ability to reduce surface tension efficiently are properties that make it a valuable subject for study in the formulation of high-performance cleaning fluids. factmr.comdatabridgemarketresearch.com
Significance and Current Research Trends in Contemporary Chemistry
The significance of this compound in contemporary chemistry is closely tied to the broader trends in the chemical industry, particularly the move towards more sustainable and high-performance products. grandviewresearch.commarketresearchfuture.com The global glycol ethers market is experiencing growth, driven by demand from the paints and coatings, electronics, and automotive industries. grandviewresearch.comfuturemarketinsights.comemergenresearch.com
Current research trends are heavily influenced by the global push for environmentally friendly solutions. marketresearchfuture.com There is a significant focus on developing low-VOC formulations to comply with stricter environmental regulations. grandviewresearch.comgrandviewresearch.com Research into P-series glycol ethers like dipropylene glycol di-n-propyl ether is expanding due to their favorable toxicological profiles compared to many E-series alternatives. grandviewresearch.comfactmr.com
Key areas of contemporary research involving this and related glycol ethers include:
Advanced Coatings: Development of high-performance, water-based paints with low VOC emissions where the compound acts as an effective coalescent. grandviewresearch.comdatabridgemarketresearch.com
Industrial and Household Cleaners: Formulation of powerful cleaning agents and degreasers that are effective and more environmentally benign. factmr.com The use of such solvents in metal detergents and dry cleaning liquids is a subject of ongoing product development. grandviewresearch.comfactmr.com
Chemical Intermediates: Exploration of its use as a reactant in the synthesis of other chemical products. factmr.com
Personal Care and Cosmetics: Its properties as a solvent and moisturizing agent are being investigated for use in skincare, hair care, and makeup products. marketresearchfuture.com
The adaptability of this compound to various applications, combined with a growing market for sustainable chemical solutions, ensures its continued relevance in both academic and industrial research. marketresearchfuture.com
Structure
3D Structure
Properties
CAS No. |
72072-32-3 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[2-(2-propoxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C10H22O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h3-10H2,1-2H3 |
InChI Key |
BOGFHOWTVGAYFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOCCOCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 2 Propoxyethoxy Ethoxy Propane
Development of Novel Reaction Pathways and Optimized Protocols
The classical and most fundamental method for synthesizing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com For a complex ether like 1-[2-(2-Propoxyethoxy)ethoxy]propane, this pathway would typically involve the reaction of a deprotonated diethylene glycol monopropyl ether with a propyl halide.
Modern synthetic protocols have focused on optimizing this pathway and exploring alternatives to enhance efficiency. One developed method involves the reaction of dipropylene glycol monopropyl ether with an alkylating agent in the presence of an inorganic base and a catalyst. google.com The general reaction can be described as:
Starting Materials: Dipropylene glycol monopropyl ether, an inorganic base (e.g., sodium hydroxide), and a propylating agent (e.g., n-propyl chloride or n-propyl bromide). google.comgoogle.com
Reaction Conditions: The reaction is typically heated to temperatures between 70-120°C for several hours to ensure completion. google.comgoogle.com
Another significant pathway involves the ring-opening addition reaction of propylene (B89431) oxide. In this approach, propylene glycol methyl ether can be reacted with propylene oxide in the presence of a strong base catalyst to produce dipropylene glycol methyl ether. google.com A similar principle can be applied to generate longer-chain glycol ethers. The development of catalysts that can produce dipropylene glycol (DPG) and tripropylene glycol (TPG) with high yields from propylene oxide and water has also been a key area of research. sumitomo-chem.co.jp
Optimized protocols focus on several key parameters to maximize product formation:
Molar Ratios: The molar ratio of the base to the glycol ether starting material is a critical factor, with typical ratios ranging from 1:1 to 3:1. google.comgoogle.com
Temperature Control: Precise temperature control is essential. Initial dissolution of the base and catalyst may occur at room temperature, followed by heating to 70-80°C, and then a further increase to 90-110°C during the addition of the alkylating agent. google.com
Reaction Time: Reaction times are optimized to ensure high conversion, typically ranging from 2 to 10 hours after the addition of the alkylating agent is complete. google.com
Catalytic Systems and Mechanistic Investigations in Etherification Reactions
Phase-Transfer Catalysts: A notable advancement is the use of phase-transfer catalysts, such as phosphotungstic acid quaternary ammonium salts. google.com These catalysts facilitate the reaction between reactants present in different phases (e.g., a solid inorganic base and a liquid organic substrate), thereby increasing the reaction rate and conversion. google.comjk-sci.com
Ionic Liquids: Environmentally friendly ionic liquids have emerged as effective catalysts for the synthesis of propylene glycol ethers from propylene oxide and alcohols. researchgate.net These catalysts offer high catalytic efficiency, sometimes exceeding that of traditional bases like NaOH, and can be reused, aligning with green chemistry principles. researchgate.net Mechanistic studies suggest a possible electrophilic-nucleophilic dual activation mechanism when using these catalysts. researchgate.net
Solid Base Catalysts: For the synthesis of propylene glycol and dipropylene glycol from propylene oxide, solid base catalysts have shown excellent performance. researchgate.net For example, sol-gel derived Na2O–ZrO2, with a mesoporous framework and highly dispersed Na2O nanoparticles, exhibits strong basicity and high activity. researchgate.net
Mechanistic Insights: The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon atom bearing a leaving group (typically a halide). wikipedia.org The reaction works best with primary alkyl halides to avoid side reactions like E2 elimination, which can become significant with secondary and tertiary alkyl halides. masterorganicchemistry.comlibretexts.org
Detailed kinetic modeling and quantum-mechanical calculations have provided deeper insights into the reaction network. rsc.org These studies reveal that the choice of solvent can significantly impact regioselectivity (O-alkylation vs. C-alkylation) and that factors such as proton-exchange and solvolysis can alter the reaction pathways. rsc.org
| Catalyst Type | Example | Key Advantages | Relevant Reaction | Reference |
|---|---|---|---|---|
| Phase-Transfer Catalyst | Phosphotungstic acid quaternary ammonium salt | Improves reaction conversion rate by facilitating inter-phase reactions. | Dipropylene glycol monopropyl ether + Propyl halide | google.com |
| Ionic Liquid | Acetate-based ionic liquids (e.g., EmimOAc) | Environmentally benign, reusable, higher efficiency than NaOH. | Propylene oxide + Alcohols | researchgate.net |
| Solid Base Catalyst | Na2O–ZrO2 | High activity and basicity, enables one-pot synthesis. | Hydrolysis of propylene oxide | researchgate.net |
| Traditional Base | Sodium Hydroxide (NaOH) | Low cost, widely available. | Williamson Ether Synthesis | jk-sci.com |
Yield Optimization and Purity Enhancement Strategies
Achieving high yield and purity is a primary goal in the industrial synthesis of this compound. Strategies to achieve this involve careful control of reaction conditions and effective post-reaction purification.
Yield Optimization:
Catalyst Loading: The mass ratio of the catalyst to the starting glycol ether is optimized, typically in the range of 1-20:100, to maximize the conversion rate without excessive cost. google.com
Control of Stoichiometry: Using a slight excess of the alkylating agent and the base can help drive the reaction to completion.
Temperature and Pressure Management: As described in optimized protocols, a staged temperature profile can enhance control over the reaction. The reaction is often carried out under atmospheric or slightly elevated pressure.
Purity Enhancement: A significant challenge in the synthesis of dipropylene glycol dipropyl ether is the separation of the final product from unreacted dipropylene glycol monopropyl ether, as their boiling points are very close. google.com
Extraction: A key purification step involves liquid-liquid extraction. After the reaction, the organic layer is treated with a polar extraction agent, such as an aqueous sodium chloride solution, to remove unreacted starting materials and inorganic salts. google.comgoogle.com
Distillation: The extracted organic layer, containing the crude product, is then subjected to reduced pressure distillation to isolate the final product with high purity (e.g., >99%). google.com
Gas chromatography is used to analyze the reaction mixture and the final product to determine purity and the content of any residual starting materials or byproducts. google.com For instance, a synthesis using a phosphotungstic acid catalyst followed by extraction and distillation can increase the product purity from an initial 84% to over 93%. google.com
| Purification Step | Procedure | Effect on Purity | Reference |
|---|---|---|---|
| Initial Product | Reaction completion without purification. | Contains significant unreacted starting material (e.g., 12.5%). | google.com |
| Extraction | Washing the organic layer with an aqueous salt solution. | Removes water-soluble impurities and unreacted polar starting materials. | google.comgoogle.com |
| Reduced Pressure Distillation | Distillation of the extracted crude product. | Separates the final product from components with different boiling points, achieving >99% purity. | google.com |
Sustainable and Green Chemistry Approaches in Synthesis
In line with the growing emphasis on environmental sustainability, green chemistry principles are being increasingly integrated into the synthesis of glycol ethers. v-mr.biz The goal is to design processes that are more energy-efficient, use renewable resources, and minimize waste. mdpi.com
Green Catalysts: As mentioned, the use of reusable ionic liquids as catalysts represents a significant step towards a greener synthesis process for glycol ethers. researchgate.net These catalysts avoid the corrosion and waste treatment issues associated with traditional acid or base catalysts. researchgate.net
Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) are preferred. Acceptorless dehydrogenative coupling, catalyzed by ruthenium complexes, is an example of an atom-economic approach being explored for polyesterether synthesis, which shares mechanistic steps with ether formation. acs.orgst-andrews.ac.uk
Renewable Feedstocks: There is a growing trend toward sourcing the building blocks for glycol ethers from renewable resources to reduce the environmental footprint. v-mr.biz This includes developing methods to produce key intermediates, like ethylene (B1197577) glycol, from biomass or coal, thereby reducing dependence on petroleum. google.com
Alternative Energy Sources: Microwave-assisted synthesis is an energy-efficient method that can dramatically reduce reaction times from hours to minutes, contributing to a more sustainable process. mdpi.com
Greener Intermediates: Research is also focused on the sustainable production of key precursors. For example, the direct oxidation of propane to propylene oxide over inert materials like boron nitride is being investigated as a more environmentally friendly, one-step alternative to traditional multi-step processes that generate significant byproducts. researchgate.netresearchgate.net This innovation at the feedstock level can have a cascading positive environmental impact on the synthesis of downstream products like this compound.
These sustainable approaches are not only environmentally beneficial but also offer economic advantages through enhanced process efficiency and reduced waste management costs.
Comprehensive Spectroscopic and Chromatographic Characterization of 1 2 2 Propoxyethoxy Ethoxy Propane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like the isomers of dipropylene glycol n-propyl ether. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the differentiation of isomers and the assignment of specific resonances to particular atoms within the molecular structure.
For a mixture of dipropylene glycol n-propyl ether isomers, the ¹H NMR spectrum typically exhibits a series of overlapping multiplets. The chemical shifts are influenced by the proximity of electronegative oxygen atoms and the substitution pattern of the propylene (B89431) glycol units. Protons on carbons adjacent to ether oxygens are deshielded and appear at higher chemical shifts (downfield) compared to those further away.
¹H NMR Spectroscopy
The proton NMR spectrum of a typical dipropylene glycol n-propyl ether isomer mixture in deuterated chloroform (CDCl₃) would show characteristic signals. The terminal methyl protons of the n-propyl group appear as a triplet around 0.9 ppm. The methylene protons of the n-propyl group and the propylene glycol backbone appear in the range of 1.5 to 3.8 ppm. The hydroxyl proton, if present and not exchanged, would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts in the ¹³C NMR spectrum of dipropylene glycol n-propyl ether isomers are also influenced by the electronegativity of the adjacent oxygen atoms. Carbons bonded to oxygen typically resonate in the downfield region of the spectrum. For a mixture of diastereomers, slight differences in the chemical environment can lead to the appearance of closely spaced signals for corresponding carbon atoms.
Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for Dipropylene Glycol n-Propyl Ether Isomers
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (n-propyl) | ~0.9 (triplet) | ~10-12 |
| CH₂ (n-propyl) | ~1.5-1.6 (sextet) | ~22-24 |
| O-CH₂ (n-propyl) | ~3.3-3.4 (triplet) | ~70-72 |
| CH₃ (propylene glycol) | ~1.1-1.2 (doublet) | ~16-19 |
| CH (propylene glycol) | ~3.6-4.0 (multiplet) | ~65-77 |
| CH₂ (propylene glycol) | ~3.4-3.7 (multiplet) | ~73-76 |
| OH | Variable (broad singlet) | - |
Note: The exact chemical shifts and multiplicities can vary depending on the specific isomer and the solvent used.
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. For dipropylene glycol n-propyl ether, with a molecular formula of C₉H₂₀O₃, the expected molecular weight is approximately 176.25 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) may be observed, although for ethers, it can sometimes be weak or absent. The fragmentation of glycol ethers is characterized by the cleavage of C-O and C-C bonds, particularly those alpha to the oxygen atoms. This leads to the formation of stable oxonium ions.
Common fragmentation pathways for dipropylene glycol n-propyl ether isomers include the loss of alkyl radicals and the cleavage of the polyether chain. The resulting fragment ions provide a fingerprint that can be used to identify the compound, often with the aid of a spectral library. The mass spectra of different isomers are often very similar, which can make their individual identification based on mass spectrometry alone challenging.
Interactive Data Table: Potential Fragment Ions in the Mass Spectrum of Dipropylene Glycol n-Propyl Ether
| m/z | Possible Fragment Structure |
| 131 | [M - C₃H₇]⁺ |
| 117 | [M - C₄H₉O]⁺ |
| 101 | [C₅H₁₃O₂]⁺ |
| 87 | [C₄H₉O₂]⁺ |
| 73 | [C₃H₇O₂]⁺ |
| 59 | [C₂H₅O₂]⁺ or [C₃H₇O]⁺ |
| 45 | [C₂H₅O]⁺ |
| 43 | [C₃H₇]⁺ |
Note: The relative intensities of these fragments can vary depending on the specific isomer and the mass spectrometer conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of dipropylene glycol n-propyl ether is dominated by strong absorptions corresponding to the C-O and O-H stretching vibrations. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the terminal hydroxyl group, indicating intermolecular hydrogen bonding. The C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ region. The most prominent feature for ethers is the strong C-O stretching vibration, which appears in the fingerprint region between 1050 and 1150 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While C-O and O-H stretching vibrations are also visible in the Raman spectrum, the C-C and C-H symmetric stretching and bending vibrations often give rise to strong Raman signals. The region from 250 to 1800 cm⁻¹ in the Raman spectrum can be complex, but it is useful for fingerprinting the specific isomeric composition of a sample.
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for Dipropylene Glycol n-Propyl Ether
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch (hydrogen-bonded) | 3200-3600 (broad, strong) | 3200-3600 (weak) |
| C-H Stretch (alkyl) | 2850-3000 (strong) | 2850-3000 (strong) |
| C-H Bend (alkyl) | 1370-1470 (medium) | 1370-1470 (medium) |
| C-O Stretch (ether) | 1050-1150 (strong) | 1050-1150 (medium) |
| C-C Stretch | (weak) | 800-1000 (strong) |
Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for separating and identifying the components of a volatile mixture, making it ideal for the analysis of dipropylene glycol n-propyl ether isomers. The gas chromatograph separates the different isomers based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification.
A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), is commonly used for the separation of glycol ether isomers. A temperature-programmed oven is employed to ensure the efficient elution of all components. The choice of carrier gas, typically helium, and its flow rate are optimized to achieve the best separation.
The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared with a database for identification. For quantitative analysis, an internal standard method is often used to ensure accuracy and precision. GC-MS is also highly sensitive, allowing for the detection and quantification of trace impurities.
Interactive Data Table: Typical GC-MS Parameters for the Analysis of Dipropylene Glycol n-Propyl Ether Isomers
| Parameter | Typical Value/Condition |
| GC Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 2.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 30 - 400 amu |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of dipropylene glycol n-propyl ether. Since glycol ethers lack a strong chromophore for UV detection, derivatization is often necessary to enhance their detectability. Alternatively, detectors such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used for the analysis of the underivatized compound.
Reversed-phase HPLC with a C18 column is a common approach for the separation of polar organic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The gradient of the mobile phase can be adjusted to optimize the separation of the isomers.
For quantitative analysis, a calibration curve is constructed using standards of known concentrations. HPLC is particularly useful for the analysis of less volatile or thermally labile impurities that may not be suitable for GC analysis.
Interactive Data Table: General HPLC Conditions for the Analysis of Glycol Ethers
| Parameter | Typical Condition |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or UV (after derivatization) |
| Injection Volume | 10 - 20 µL |
Theoretical and Computational Chemistry Studies on 1 2 2 Propoxyethoxy Ethoxy Propane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are commonly used to determine a molecule's ground-state geometry and the distribution of its electrons. dergipark.org.tr For 1-[2-(2-Propoxyethoxy)ethoxy]propane, these calculations would reveal critical parameters that govern its chemical reactivity.
The primary outputs of such calculations are the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. youtube.com A large gap suggests high stability, while a small gap indicates a more reactive molecule.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to provide a more quantitative prediction of chemical behavior. These descriptors, conceptualized within DFT, help in understanding the molecule's potential interactions.
Illustrative Quantum Chemical Descriptors for Reactivity Prediction
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Quantifies the electrophilic nature of the molecule. |
This table represents the type of data that would be generated from quantum chemical calculations. The specific values for this compound would require a dedicated computational study.
Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, which are prime sites for electrophilic and nucleophilic attacks, respectively. For this compound, the ether oxygens would be expected to be regions of negative potential.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on a classical mechanical framework, using force fields to describe the potential energy of the system. mdpi.com
For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. The molecule can adopt numerous shapes (conformers), and simulations can reveal which conformers are most stable and the energy barriers between them. nih.govresearchgate.net This is achieved by tracking the dihedral angles along the molecule's backbone over the course of the simulation. Studies on related glycol ethers have shown the predominance of specific dihedral conformations (e.g., gauche vs. trans) in the liquid state. rsc.orgiisc.ac.in
MD simulations are also exceptionally powerful for studying intermolecular interactions. By simulating this compound in the presence of other molecules (e.g., water, or in a mixture), one can analyze how it interacts with its environment. Key analyses include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom or molecule at a certain distance from a reference atom. RDFs can provide clear evidence of hydrogen bonding between the ether oxygens of the compound and hydrogen-bond donors in the solvent. researchgate.net
Hydrogen Bond Analysis: Algorithms can be used to count and analyze the lifetime of hydrogen bonds, providing quantitative insight into the strength and dynamics of these crucial interactions. nih.gov
Solvation Structure: Simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. This is critical for understanding solubility and how the compound is stabilized in a liquid phase. chemrxiv.org
Studies on similar poly(glycidyl ether)s have used all-atom MD simulations in aqueous solutions to investigate structural transitions and the role of hydrogen bonding. mdpi.com Such a methodology would be directly applicable to understanding the behavior of this compound in various solvent environments.
Application of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property-based features of a set of molecules with their observed biological activity or a specific physicochemical property. nih.gov The fundamental principle is that the structure of a molecule dictates its properties and activities.
To develop a QSAR model for a property relevant to this compound (e.g., its toxicity, boiling point, or solvency power), a dataset of related compounds (such as other glycol ethers) with known experimental values for that property is required. For each molecule in the set, a series of numerical values known as molecular descriptors are calculated. These can range from simple constitutional descriptors (e.g., molecular weight) to more complex quantum-chemically derived values.
Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples |
|---|---|
| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count |
| Topological | Connectivity Indices (e.g., Kier & Hall indices) |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Polar Surface Area |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |
| Quantum Chemical | Total Energy, Electronegativity, Chemical Hardness |
Once the descriptors are calculated, statistical methods like Partial Least Squares (PLS) regression are used to build a mathematical equation linking the descriptors to the activity. scilit.com A successful QSAR model can then be used to predict the activity of new or untested compounds, such as this compound, based solely on its calculated descriptors. Research has successfully applied QSAR modeling to predict the toxicity of glycols and glycol ethers using descriptors that encode lipophilicity and hydrogen bonding capabilities. nih.govscilit.com
Development and Validation of In Silico Models for Compound Behavior
The term in silico refers to any biological or chemical experiment performed on a computer. The development of robust in silico models is a cornerstone of modern predictive chemistry. These models can range from the quantum and MD methods described above to more specialized predictive tools. nih.govnih.gov
One powerful in silico model relevant to glycol ethers is the Conductor-like Screening Model for Real Solvents (COSMO-RS). This method combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of fluids and liquid mixtures, such as vapor pressure, solubility, and activity coefficients, without requiring experimental data for the mixture itself. scm.comresearchgate.net COSMO-RS has been effectively used to predict the phase behavior of complex mixtures, and its application to this compound could yield valuable predictions of its behavior in various solvent systems. uni-regensburg.dersc.org
The development of any in silico model involves several key steps:
Model Construction: This involves selecting the theoretical basis (e.g., quantum mechanics, classical mechanics, statistical thermodynamics) and the specific algorithm or equations to be used.
Parameterization: Many models, especially force fields for MD and some QSPR models, contain parameters that must be fitted to reproduce a set of high-quality experimental or quantum chemical data.
Validation: The model's predictive power must be rigorously tested. This is typically done by comparing the model's predictions against a set of experimental data that was not used during the parameterization phase (an external validation set).
For this compound, validated in silico models could provide rapid and cost-effective estimations of its physicochemical properties, environmental fate, and potential biological interactions, thereby guiding its application and further research. nih.govfigshare.com
Chemical Reactivity and Derivatization of 1 2 2 Propoxyethoxy Ethoxy Propane
Investigations into Ether Cleavage and Functional Group Transformations
Ethers are known for their relative inertness, which makes them excellent solvents. However, the carbon-oxygen bond of the ether linkage can be cleaved under stringent acidic conditions. For a polyether like 1-[2-(2-propoxyethoxy)ethoxy]propane, which contains three ether linkages, this cleavage is a significant functional group transformation.
The reaction proceeds via protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). libretexts.orglibretexts.org A nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), then attacks the adjacent carbon atom. libretexts.orgmasterorganicchemistry.com Given that all alkyl groups attached to the ether oxygens in this compound are primary, the cleavage occurs through an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile will attack the less sterically hindered carbon atom.
In the case of this compound, the initial cleavage can occur at any of the three ether linkages. With a limited amount of acid, a mixture of alcohols and alkyl halides would be expected. However, if an excess of the acid is used, the alcohol products will be subsequently converted into their corresponding alkyl halides. libretexts.org
| Reagent | Conditions | Predicted Major Products | Reaction Mechanism |
|---|---|---|---|
| 1 equivalent HBr | Heat | 1-Bromopropane, 2-(2-Propoxyethoxy)ethanol (B1585115), 1-Propoxy-2-(2-bromoethoxy)ethane | Sₙ2 |
| Excess HBr | Heat | 1-Bromopropane, 1,2-Dibromoethane | Sₙ2 |
| Excess HI | Heat | 1-Iodopropane, 1,2-Diiodoethane | Sₙ2 |
Another key functional group transformation is the synthesis of the compound itself. The Williamson ether synthesis provides a viable route, for instance, by reacting the sodium salt of 2-(2-propoxyethoxy)ethanol with 1-bromopropane. This method highlights the conversion of an alcohol functional group into an ether.
Oxidation and Reduction Reactions of the Polyether Backbone
The polyether backbone of this compound is generally resistant to reduction. The C-O bonds in ethers are not susceptible to cleavage by common reducing agents like metal hydrides.
Conversely, the backbone is susceptible to oxidation, particularly photooxidation, though it is more stable than polymers with ester or urethane (B1682113) linkages. researchgate.netacs.org The oxidation process is typically a free-radical chain reaction initiated by factors like heat or UV light. youtube.com The initial step involves the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, forming a macroradical. researchgate.net This radical reacts with oxygen to form a peroxy radical, which can then abstract another hydrogen to form a hydroperoxide. mdpi.com
These hydroperoxides are unstable and can decompose, leading to chain scission and the formation of various degradation products, including formates, alcohols, and carboxylic acids. researchgate.net The presence of multiple ether linkages provides numerous sites for this oxidative attack to occur. While polyethers are known to undergo this degradation, they are generally considered to have good thermal stability. mdpi.com
Polymerization Studies and Role as a Co-monomer or Solvent in Polymer Synthesis
Due to its high boiling point, chemical stability, and good solvency for many organic compounds, this compound can serve as a solvent in polymerization reactions. google.com Its aprotic nature makes it suitable for various polymerization mechanisms where protic solvents would interfere.
While this compound itself is not a monomer, it can be chemically modified to act as one. For example, related structures like dipropylene glycol monomethyl ether can be converted to a methacrylate (B99206) monomer (diPGMA) through esterification. rsc.orgrsc.orgresearchgate.net A similar transformation of the parent alcohol of this compound could yield a functional monomer. When incorporated into a polymer backbone as a co-monomer, the flexible polyether chain can impart specific properties to the resulting polymer, such as increased flexibility, a lower glass transition temperature (Tg), and altered solubility. rsc.orgrsc.org
Furthermore, compounds with similar structures are used as plasticizers. wikipedia.orgijiert.org Plasticizers are additives that increase the flexibility and processability of polymers. specialchem.comwikipedia.org The long, flexible chain of this compound could allow it to function as a primary or secondary plasticizer for various polymer systems, improving their mechanical properties. mdpi.com
Complexation Chemistry and Host-Guest Interactions with Metal Ions or Organic Substrates
The structure of this compound, featuring a flexible chain with multiple oxygen donor atoms, makes it an acyclic analog of a crown ether, also known as a podand. researchgate.netresearchgate.net The lone pairs of electrons on the three ether oxygen atoms can coordinate with cations, particularly alkali and alkaline earth metal ions, through ion-dipole interactions. researchgate.netquora.com This forms a host-guest complex where the polyether chain (the host) wraps around the metal ion (the guest). rsc.orgnih.govdiva-portal.orgresearchgate.net
The stability and selectivity of these complexes depend on several factors, including the size of the cation and the conformational arrangement of the polyether chain. quora.commuk.ac.ir The flexible nature of the acyclic chain allows it to adapt its conformation to optimize coordination with cations of different sizes, although the binding is generally weaker than that of cyclic crown ethers. nih.gov This coordination behavior is crucial in applications like phase-transfer catalysis, where the polyether can solubilize inorganic salts in organic solvents. muk.ac.ir
Molecular dynamics studies on similar polyethers like poly(ethylene oxide) (PEO) and poly(tetrahydrofuran) (PTHF) have shown that sodium ions (Na⁺) coordinate with the ether oxygens, influencing ion transport properties. acs.orgnih.govfrontiersin.orgresearchgate.net It is expected that this compound would exhibit similar behavior, forming complexes with various cations.
| Guest Ion | Ionic Radius (Å) | Expected Interaction | Potential Coordination Mode |
|---|---|---|---|
| Li⁺ | 0.76 | Strong | The flexible chain wraps to coordinate the small ion with multiple oxygen atoms. nih.gov |
| Na⁺ | 1.02 | Strong | Favorable coordination as the chain can easily adapt to the ion size. acs.org |
| K⁺ | 1.38 | Moderate | Coordination may be less optimal due to the larger ion size requiring greater chain extension. nih.gov |
| Mg²⁺ | 0.72 | Moderate | Higher charge density leads to strong interaction but also stronger solvation, which competes with complexation. |
| Ca²⁺ | 1.00 | Moderate | Similar in size to Na⁺, suggesting favorable complexation. |
Applications of 1 2 2 Propoxyethoxy Ethoxy Propane in Advanced Materials Science and Engineering
Formulation and Performance in Specialized Coating Systems
While extensive research specifically detailing the performance of 1-[2-(2-Propoxyethoxy)ethoxy]propane in specialized coating systems is limited in publicly accessible literature, its properties as a glycol ether suggest a potential role as a coalescing agent or a specialty solvent. Glycol ethers are known for their ability to improve the film formation process in latex paints and other water-borne coatings. They act by temporarily softening the polymer particles, allowing them to fuse together into a continuous, durable film as the coating dries.
The effectiveness of a coalescing agent is influenced by its evaporation rate, solubility in the polymer and water phases, and its partitioning coefficient. The structure of this compound, with its balance of hydrophobic and hydrophilic characteristics, may offer a unique evaporation profile and solvency, which could be beneficial in controlling the drying time and final film properties of a coating. Further research would be necessary to fully characterize its performance in this capacity and to identify specific coating formulations where it might offer advantages over more conventional coalescing agents.
Role as a Component in Polishing Liquids and Surface Treatment Formulations
Information regarding the specific use of this compound in polishing liquids and surface treatment formulations is not widely available. However, the fundamental properties of glycol ethers suggest potential applicability. In such formulations, solvents are crucial for dissolving or dispersing active ingredients, controlling viscosity, and ensuring uniform application onto a surface.
The solvency of this compound for a range of organic and inorganic compounds would be a key factor in its suitability for these applications. Its potential surfactant-like properties, stemming from its amphiphilic structure, could also aid in the wetting and cleaning of surfaces, which is a critical function of many polishing and treatment formulations. Empirical studies would be required to determine its efficacy in specific formulations for polishing metals, plastics, or other materials, and to evaluate its contribution to surface finish and integrity.
Application as a Selective Solvent in Separation Processes and Chemical Reactions
The application of this compound as a selective solvent in separation processes and chemical reactions is an area that warrants further investigation. The presence of multiple ether oxygen atoms in its structure allows for potential coordination with metal ions and other polar molecules, which could be exploited in liquid-liquid extraction or other separation techniques.
In the realm of chemical reactions, its higher boiling point, as is characteristic of many glycol ethers, could make it a suitable medium for reactions requiring elevated temperatures. Its aprotic nature would be advantageous in reactions where protic solvents would interfere with the reaction mechanism. The specific solubility characteristics of this compound would dictate the types of reactants and products for which it would be an effective solvent.
Integration into Novel Polymer Matrices and Composite Materials
There is currently a lack of specific research on the integration of this compound into novel polymer matrices and composite materials. In principle, it could potentially be used as a plasticizer or a processing aid in some polymer systems. As a plasticizer, it would increase the flexibility and workability of the polymer by embedding itself between the polymer chains and reducing intermolecular forces.
Furthermore, its solvent properties could be utilized in the synthesis of polymers or in the fabrication of polymer-based composites, for instance, by dissolving a polymer to create a casting solution or by aiding in the dispersion of fillers within a polymer matrix. The compatibility of this compound with different polymers and its effect on the final mechanical and thermal properties of the resulting materials would need to be thoroughly investigated to establish its utility in this domain.
Environmental Fate and Academic Degradation Pathways of 1 2 2 Propoxyethoxy Ethoxy Propane
Investigation of Biodegradation Pathways in Aquatic and Soil Environments
In aquatic and soil environments, biodegradation is the principal mechanism for the removal of 1-[2-(2-propoxyethoxy)ethoxy]propane. cdc.gov Propylene (B89431) glycol ethers are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. nih.govnih.gov Studies on various PGEs have demonstrated significant biodegradation in wastewater treatment simulations, surface water, and soil. nih.gov For example, dipropylene glycol is readily biodegraded under aerobic conditions, although the process is slower under anaerobic conditions. atamanchemicals.com
The biodegradation process is initiated by microbial enzymes that cleave the ether linkages. This can occur through O-dealkylation, leading to the formation of propylene glycol and the corresponding alcohol. The resulting propylene glycol is then further biodegraded. For instance, the biodegradation of ethylene (B1197577) glycol monomethyl ether (EGME) has been shown to produce methoxyacetic acid as a metabolite. nih.gov While specific studies on this compound are lacking, it is anticipated that its biodegradation would proceed through similar pathways, involving the cleavage of its ether bonds to form smaller, more readily degradable compounds. The ultimate biodegradation products are expected to be carbon dioxide and water. Propylene glycol itself is rapidly biodegradable in the environment. rawsource.com
Sorption and Transport Phenomena in Environmental Compartments
The physical and chemical properties of this compound suggest that it will be highly mobile in the environment. Propylene glycol ethers, in general, exhibit high water solubility and low octanol-water partition coefficients (Kow), which indicates a low tendency to adsorb to soil and sediment. nih.govnih.gov The log Kow for dipropylene glycol methyl ether is 0.0061, signifying its hydrophilic nature. atamanchemicals.com
Due to their high water solubility, when released into the soil, these compounds are expected to leach into groundwater. cdc.gov The soil adsorption coefficient (Koc) for PGEs is generally low, further indicating their high mobility in soil. cdc.gov Volatilization from water and moist soil surfaces is not expected to be a significant transport pathway due to their low Henry's Law constants. nih.gov The Henry's Law constant for dipropylene glycol is estimated to be 5.6 x 10⁻⁹ atm-m³/mole. nih.gov
Table 2: Physical and Chemical Properties Influencing Environmental Transport
| Property | Value for Structurally Similar PGEs | Implication for this compound |
| Water Solubility | High / Miscible nih.govatamanchemicals.com | High mobility in aquatic systems and soil |
| Log Kow | Low (e.g., 0.0061 for DPGME) atamanchemicals.com | Low potential for bioaccumulation and sorption |
| Henry's Law Constant | Low (e.g., 5.6 x 10⁻⁹ atm-m³/mole for dipropylene glycol) nih.gov | Low potential for volatilization from water |
Note: Specific data for this compound is unavailable; values for related compounds are presented to infer its likely behavior.
Analysis of Transformation Products and Their Environmental Implications
The degradation of this compound in the environment leads to the formation of various transformation products. The nature of these products depends on the degradation pathway.
Atmospheric photo-oxidation is expected to produce a complex mixture of oxygenated compounds. Studies on the oxidation of di-n-propyl ether have shown the formation of hydroperoxides, diols, and ketohydroperoxides. researchgate.net It is plausible that the atmospheric degradation of this compound would yield similar classes of compounds, including aldehydes, ketones, and organic acids, as the carbon chain is cleaved. nih.gov
In aquatic and soil environments, biodegradation is expected to break down the parent compound into smaller, less complex molecules. The cleavage of the ether bonds would likely result in the formation of propylene glycol, propanol, and other short-chain alcohols and aldehydes. These intermediates are generally less toxic and more readily biodegradable than the parent compound. researchgate.net For example, the biodegradation of EGME can lead to the formation of methoxyacetic acid. nih.gov The ultimate biodegradation products under aerobic conditions are carbon dioxide and water.
The environmental implications of these transformation products are generally considered to be low, as they are typically less persistent and less toxic than the parent glycol ether. researchgate.net However, the formation of acidic metabolites during biodegradation can potentially lower the pH of the surrounding environment if the concentration of the parent compound is high. nih.gov
Emerging Research Areas and Future Directions for 1 2 2 Propoxyethoxy Ethoxy Propane
Exploration of Novel Synthetic Routes and Sustainable Production Methods
The conventional synthesis of propylene (B89431) glycol ethers involves the catalyzed reaction of propylene oxide with an alcohol. google.comresearchgate.net For 1-[2-(2-Propoxyethoxy)ethoxy]propane, this would typically involve reacting propylene oxide with n-propanol. However, this process often relies on traditional homogeneous acid or base catalysts, which can be corrosive and difficult to separate from the final product, leading to complex purification steps and potential waste streams. mdpi.comresearchgate.net
Current research is actively exploring greener and more efficient synthetic pathways. A key focus is the development of heterogeneous solid catalysts, which are easily recoverable and reusable, simplifying the production process and reducing environmental impact. mdpi.comresearchgate.net Environmentally friendly ionic liquids are also being investigated as alternative catalysts that can offer higher efficiency than traditional bases like NaOH under mild conditions. researchgate.net
| Synthesis Parameter | Traditional Method | Emerging Sustainable Method | Future Direction |
| Catalyst Type | Homogeneous (e.g., H₂SO₄, NaOH) mdpi.com | Heterogeneous (e.g., Amberlyst-15, MCM-41), Ionic Liquids researchgate.netresearchgate.net | Biocatalysts, Advanced Nanocatalysts |
| Key Feedstock | Propylene Oxide (petrochemical-derived) researchgate.net | Propylene Oxide, with improved catalyst efficiency rsc.org | Biomass-derived Propylene Glycol mdpi.com |
| Process Characteristics | High energy consumption, complex purification, potential corrosion mdpi.comresearchgate.net | Lower energy, easier catalyst separation and reuse, reduced waste researchgate.net | Integrated biorefinery processes, carbon-neutral synthesis |
| Environmental Impact | Higher waste generation, reliance on fossil fuels | Reduced waste streams, improved atom economy | Circular economy principles, use of renewable resources |
Advanced In-Situ Characterization Techniques and Real-Time Monitoring
Optimizing the synthesis of this compound requires precise control over reaction conditions. Traditional monitoring often relies on offline analysis, where samples are physically removed from the reactor for testing. This method introduces time delays and may not accurately reflect the state of the reaction in real-time.
Modern process analytical technology (PAT) emphasizes in-situ (in the reaction vessel) and real-time monitoring. Spectroscopic techniques are at the forefront of this shift. rsc.orgresearchgate.net Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool that allows for the continuous monitoring of the concentrations of reactants, intermediates, and products by immersing a probe directly into the reaction mixture. acs.orgmt.comrsc.orgrsc.orgmdpi.com This provides immediate data on reaction kinetics and conversion rates without disturbing the process. mt.com
Similarly, Raman spectroscopy is well-suited for monitoring polymerization and etherification reactions, as it is non-invasive and not susceptible to interference from water, a common byproduct. azom.com These advanced methods enable chemists to make immediate adjustments to process parameters, ensuring consistent product quality, maximizing yield, and improving safety. azom.commdpi.com Future work will likely involve integrating these techniques with automated control systems for self-optimizing chemical reactors. nih.gov
| Technique | Principle | Information Gained | Advantages for Synthesis |
| ATR-FTIR Spectroscopy | Infrared light interacts with the sample via an internal reflection element, probing the molecular vibrations of species in direct contact with the probe. mt.commdpi.com | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics; endpoint determination. rsc.org | No extractive sampling required; suitable for opaque or turbid solutions; provides detailed molecular "fingerprint". mt.com |
| Raman Spectroscopy | Inelastic scattering of monochromatic light (laser) reveals information about vibrational modes in a molecule. azom.com | Monomer consumption rates; polymer backbone formation; catalyst activity; phase changes (e.g., microgel formation). | Minimal interference from water; non-invasive; can be used with fiber-optic probes for remote monitoring. azom.com |
| Time Domain NMR (TD-NMR) | Measures the relaxation of nuclear spins in a magnetic field to probe the physical state and mobility of molecules. mdpi.com | Changes in molecular mobility as liquid monomers convert to solid polymers; curing progress; product consistency. | Provides data on physical changes (e.g., viscosity, rigidity) alongside chemical conversion. |
| Ambient Mass Spectrometry | Direct ionization of molecules from surfaces or liquids under open-air conditions for mass analysis. nih.gov | Identification of oligomers and reaction byproducts as they form; surface reaction monitoring. | Extremely fast analysis with high sensitivity and specificity; requires no sample preparation. |
Deepening Understanding of Structure-Property Relationships for Targeted Applications
The utility of this compound stems from its specific molecular structure. As a P-series glycol ether, it possesses both hydrophobic (propyl groups) and hydrophilic (ether linkages) characteristics. uni-regensburg.de This amphiphilic nature makes it an excellent solvent for a wide variety of resins, including acrylics, epoxies, and polyurethanes, and a valuable coupling agent that helps to mix water and organic components in formulations. atamanchemicals.comglycol-ethers.eu
The structure of this compound—a dipropylene glycol core with two n-propyl ether end caps—governs its key physical properties. Compared to smaller glycol ethers, its higher molecular weight results in a higher boiling point and a slower evaporation rate. This makes it an effective coalescing agent in water-based paints and coatings, allowing latex particles to fuse properly into a smooth, continuous film as the coating dries. nbinno.combellchem.com
Research in this area focuses on systematically modifying the structure of glycol ethers to fine-tune their properties for specific, high-performance applications. By varying the length of the alkyl end-groups or the number of propylene glycol units, properties such as solvency, viscosity, surface tension, and evaporation rate can be precisely controlled. researchgate.netatamanchemicals.com This allows for the design of custom solvents for applications ranging from high-gloss lacquers and industrial cleaners to specialized inks and electronics manufacturing. bellchem.com
| Structural Feature | Influence on Property | Example Application |
| Alkyl Group (R-) | Increasing the length/branching of the propyl group increases hydrophobicity and lowers water solubility. | Solvents for nonpolar resins, degreasers. glycol-ethers.eu |
| Number of Propoxy Units (-OCH₂CH(CH₃)-) | More units increase molecular weight, boiling point, and viscosity while decreasing the evaporation rate. | Coalescing agents in architectural coatings, solvents in high-temperature baking enamels. nbinno.com |
| Ether Linkages (-O-) | Provide polarity, hydrogen bond accepting sites, and chemical stability. Contributes to water solubility and solvency for polar materials. | Coupling agents in water/organic mixtures, solvents for dyes and inks. atamanchemicals.com |
| Terminal Group | Can be an alcohol (-OH) or another ether group (-OR). Di-ethers like this compound are less polar and less water-soluble than mono-ethers. | High-performance industrial solvents, components in hydraulic fluids. researchgate.net |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The development and application of this compound is an inherently interdisciplinary endeavor, bridging fundamental chemistry with applied materials and environmental sciences.
Chemistry and Materials Science: Chemists design and synthesize glycol ether molecules with specific properties. Materials scientists then utilize these compounds as critical components in advanced materials. For instance, in the coatings industry, the choice of a solvent like this compound directly impacts the final properties of the paint, such as its gloss, durability, and application feel. nbinno.combellchem.com Its role as a solvent in cleaners, adhesives, and electronics manufacturing highlights the crucial link between molecular structure and macroscopic material performance. glycol-ethers.euchemsec.org
Chemistry and Environmental Science: A significant driver in the shift from ethylene (B1197577) glycol ethers (E-series) to propylene glycol ethers (P-series) has been the comparatively favorable environmental and health profile of the latter. chemsec.org Interdisciplinary research focuses on evaluating the environmental fate of these compounds. Studies show that P-series glycol ethers are generally readily biodegradable in water and soil, with low potential to bioaccumulate in aquatic organisms. researchgate.netoecd.orgcdc.gov The half-life for biodegradation is typically on the order of days. researchgate.netcdc.gov This research is vital for conducting risk assessments and ensuring that new chemical products are designed with environmental sustainability in mind, a core principle of green chemistry. lyondellbasell.comoup.com This feedback loop—where environmental and toxicological data inform the design of next-generation molecules—is a cornerstone of modern chemical product development. dtic.mil
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(2-Propoxyethoxy)ethoxy]propane, and how can purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a two-step process involving propoxylation of diethylene glycol using propyl bromide in anhydrous THF with NaH as a base (0°C to RT, 16 hours) . Purification via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical. Yield optimization (>80%) requires strict moisture exclusion and stoichiometric control. Purity verification should include GC-MS and ¹H/¹³C NMR (e.g., δ 1.0–1.5 ppm for propyl groups, δ 3.4–3.8 ppm for ether linkages) .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocols : The compound is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315/H319) . Required PPE includes nitrile gloves, ANSI-approved goggles, and lab coats. Engineering controls: Use fume hoods for volatile steps. In case of spills, avoid water rinsing; instead, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are essential for characterizing this compound’s stability under varying conditions?
- Stability Assessment : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures (>200°C suggested in ). Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can detect degradation products. Monitor hygroscopicity via dynamic vapor sorption (DVS) due to ether linkages’ moisture affinity .
Advanced Research Questions
Q. How does the ether chain length in this compound influence its solvent properties in polymer synthesis?
- Structure-Property Analysis : The triethylene glycol-derived structure enhances solubility of hydrophobic polymers (e.g., polylactic acid) due to balanced lipophilic (propyl) and hydrophilic (ether) moieties. Compare Hansen solubility parameters (δD, δP, δH) with analogs (e.g., 1-[2-(2-methoxyethoxy)ethoxy]propane) using inverse gas chromatography .
Q. What mechanistic insights explain the compound’s reactivity in click chemistry or catalytic reactions?
- Mechanistic Studies : The propyl terminal group may participate in thiol-ene reactions under UV initiation, while ether oxygens could coordinate metal catalysts (e.g., Cu⁺ in azide-alkyne cycloaddition). Computational modeling (DFT at B3LYP/6-31G* level) predicts electrophilic sites for functionalization .
Q. How can this compound be evaluated for biocompatibility in drug delivery systems?
- Biomedical Testing : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) at 0.1–10 mM concentrations. For in vivo compatibility, assess acute toxicity in murine models (OECD 423 guidelines). Use dynamic light scattering (DLS) to study micelle formation in aqueous media .
Data Contradictions and Resolution
Q. Discrepancies in reported stability How to reconcile conflicting decomposition temperatures?
- Resolution : notes a lack of decomposition data, while suggests stability under standard storage. Perform thermogravimetric analysis (TGA) at 10°C/min under N₂. Compare results with structurally similar compounds (e.g., 1-[2-(2-methoxyethoxy)ethoxy]propane) to identify substituent effects on thermal resilience .
Q. Conflicting acute toxicity classifications: What factors contribute to variability?
- Analysis : Differences may arise from impurity profiles (e.g., residual propyl bromide in synthesis). Validate purity via LC-MS before testing. Cross-reference OECD 402 (acute dermal toxicity) and 403 (inhalation) studies to clarify GHS categorization .
Methodological Tables
Key Recommendations
- Synthesis : Prioritize anhydrous conditions and post-reaction quenching (e.g., ice-water) to minimize byproducts .
- Safety : Implement real-time vapor monitoring (PID detectors) during large-scale reactions .
- Applications : Explore functionalization via epoxidation (e.g., using mCPBA) for polymer crosslinking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
